N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15711619
InChI: InChI=1S/C16H17N3O3/c1-11(12-7-8-14(21-2)15(10-12)22-3)18-19-16(20)13-6-4-5-9-17-13/h4-10H,1-3H3,(H,19,20)/b18-11+
SMILES:
Molecular Formula: C16H17N3O3
Molecular Weight: 299.32 g/mol

N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide

CAS No.:

Cat. No.: VC15711619

Molecular Formula: C16H17N3O3

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide -

Specification

Molecular Formula C16H17N3O3
Molecular Weight 299.32 g/mol
IUPAC Name N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]pyridine-2-carboxamide
Standard InChI InChI=1S/C16H17N3O3/c1-11(12-7-8-14(21-2)15(10-12)22-3)18-19-16(20)13-6-4-5-9-17-13/h4-10H,1-3H3,(H,19,20)/b18-11+
Standard InChI Key JPELIUSDCXZVGB-WOJGMQOQSA-N
Isomeric SMILES C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC(=C(C=C2)OC)OC
Canonical SMILES CC(=NNC(=O)C1=CC=CC=N1)C2=CC(=C(C=C2)OC)OC

Introduction

Potential Biological Activities

Hydrazide derivatives have been explored for various biological activities, including:

  • Antimicrobial Activity: Many hydrazides exhibit significant antimicrobial properties, which could be attributed to their ability to interact with biological targets such as enzymes or DNA.

  • Anticancer Activity: Some hydrazides have shown promise as anticancer agents by inhibiting cell proliferation or inducing apoptosis in cancer cells.

  • Antiviral Activity: Hydrazides may also possess antiviral properties, potentially inhibiting viral replication or interfering with viral enzymes.

Given the structural similarity to other biologically active hydrazides, N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide might exhibit similar activities, although specific studies are needed to confirm this.

Spectroscopic Analysis

Spectroscopic techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry are crucial for the structural characterization of organic compounds. For N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide, these analyses would provide detailed information about its molecular structure and purity.

Spectroscopic TechniqueExpected Findings
1H NMRSignals corresponding to the pyridine ring protons, ethylidene protons, and aromatic protons from the 3,4-dimethoxyphenyl group.
13C NMRResonances for the carbonyl carbon, ethylidene carbon, and aromatic carbons.
IR SpectroscopyAbsorption bands for the carbonyl group, C=N bond, and aromatic rings.
Mass SpectrometryMolecular ion peak corresponding to the molecular weight of the compound.

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